tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate
CAS No.:
Cat. No.: VC17485591
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O2 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | tert-butyl 3,4-dihydro-1H-cinnoline-2-carboxylate |
| Standard InChI | InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14-15/h4-7,14H,8-9H2,1-3H3 |
| Standard InChI Key | MXTKFVYBQWQAJU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CC=CC=C2N1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate features a cinnoline core—a bicyclic structure comprising two fused six-membered aromatic rings with two nitrogen atoms at positions 1 and 2. Partial saturation of the C3–C4 bond modifies the aromaticity, imparting conformational flexibility while retaining reactivity at the nitrogen centers. The tert-butyl ester group at position 2 serves as a protective moiety, enhancing solubility in nonpolar solvents and stabilizing the compound during synthetic manipulations.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 3,4-dihydro-1H-cinnoline-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 234.29 g/mol |
| CAS Number | VC17485591 |
| SMILES | CC(C)(C)OC(=O)N1CCC2=CC=CC=C2N1 |
| InChI Key | MXTKFVYBQWQAJU-UHFFFAOYSA-N |
The planar cinnoline system and bulky tert-butyl group create steric and electronic effects that influence reactivity, particularly in nucleophilic substitution and cycloaddition reactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate typically involves multi-step sequences, with the Knoevenagel condensation serving as a pivotal step.
Knoevenagel Condensation
A ketone or aldehyde reacts with an active methylene compound (e.g., malononitrile) in the presence of a base catalyst like piperidine, forming a conjugated enone intermediate. This step establishes the cinnoline backbone’s carbon framework.
Cyclization and Esterification
The enone undergoes intramolecular cyclization under acidic conditions to form the dihydrocinnoline core. Subsequent esterification with tert-butyl chloroformate introduces the protective group, yielding the final product. Purification via column chromatography or recrystallization ensures high purity (>95%).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Piperidine, ethanol, reflux | 65–70 |
| Cyclization | HCl, THF, 50°C | 80–85 |
| Esterification | tert-Butyl chloroformate, DMAP | 75–80 |
Chemical Reactivity and Functionalization
Hydrolysis and Decarboxylation
The tert-butyl ester undergoes hydrolysis under acidic (HCl/MeOH) or basic (NaOH/H₂O) conditions to yield the corresponding carboxylic acid. Further decarboxylation at elevated temperatures produces 3,4-dihydrocinnoline, a versatile intermediate for N-functionalization.
Electrophilic Substitution
The electron-rich cinnoline ring participates in electrophilic aromatic substitution (EAS) at positions 5 and 8. Nitration using nitric acid/sulfuric acid introduces nitro groups, which can be reduced to amines for subsequent coupling reactions .
Transition Metal-Catalyzed Cross-Coupling
Applications in Medicinal Chemistry
Enzyme Inhibition
Structural analogs of tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate exhibit inhibitory activity against kinases and phosphodiesterases. The dihydrocinnoline scaffold mimics purine bases, allowing competitive binding to ATP sites in enzymes .
Table 3: Biological Activity of Selected Analogs
| Analog Structure | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 6-Nitro derivative | PDE4 | 12.3 |
| 8-Amino derivative | CDK2 | 8.7 |
Prodrug Development
The tert-butyl ester acts as a prodrug moiety, enhancing membrane permeability. In vivo hydrolysis releases the active carboxylic acid, enabling targeted delivery in anticancer and anti-inflammatory therapies.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 1.49 (s, 9H, t-Bu), 3.12–3.18 (m, 2H, CH₂), 4.20–4.25 (m, 2H, CH₂), 7.32–7.45 (m, 4H, Ar-H).
-
¹³C NMR (100 MHz, CDCl₃): δ 28.1 (t-Bu), 80.5 (C=O), 122.5–140.2 (Ar-C).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 235.1445 [M+H]⁺, consistent with the theoretical mass.
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